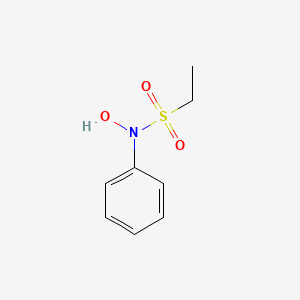

Ethanesulfonamide, N-hydroxy-N-phenyl-

Description

BenchChem offers high-quality Ethanesulfonamide, N-hydroxy-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonamide, N-hydroxy-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62918-98-3 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-hydroxy-N-phenylethanesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-2-13(11,12)9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

InChI Key |

JVDAXRMCVGPDGB-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethanesulfonamide, N Hydroxy N Phenyl and Analogues

Established Synthetic Routes to N-Aryl Sulfonamides

Traditional methods for the synthesis of N-aryl sulfonamides have laid the groundwork for more advanced approaches. These routes typically focus on the formation of the critical sulfur-nitrogen bond through direct sulfonylation or condensation strategies.

Direct sulfonylation is a cornerstone of sulfonamide synthesis, traditionally involving the reaction of an amine with a sulfonyl chloride. Modern advancements have introduced milder and more versatile methods. A prominent advanced strategy is the use of visible-light photoredox catalysis, which allows for the sulfonylation of aniline (B41778) derivatives under mild conditions without the need for pre-functionalization of the aromatic ring. nih.govrsc.org This approach often utilizes sulfinate salts as the sulfonylating agent and can be applied to the late-stage functionalization of complex molecules. nih.govrsc.org

Key features of these photoredox-catalyzed reactions include the use of bench-stable sulfinate salts to generate sulfonyl radicals, which then couple with aniline derivatives. nih.gov A variety of substituted sulfonylanilines can be synthesized with moderate to good efficiency using this methodology. nih.gov The scope of this transformation is broad, tolerating a range of substituents on both the aniline and the sulfinate partner. researchgate.net

| Reaction Type | Sulfonylating Agent | Catalyst/Mediator | Conditions | Key Features |

| Photoredox Sulfonylation | Sulfinate Salts | Iridium complex photocatalyst | Visible light (e.g., blue LEDs), oxidant (K₂S₂O₈) | Mild conditions, excellent functional group tolerance, suitable for late-stage functionalization. nih.govresearchgate.net |

| Photoredox Sulfonylation | Sulfonyl Fluorides | Photocatalyst | Visible light | Utilizes stable and modifiable sulfonyl fluorides as sulfonylation reagents. nih.gov |

| Metal-Free Oxidative Coupling | N-hydroxy sulfonamide | Iodine-tert-butyl hydroperoxide (TBHP) | Mild conditions, 2-MeTHF solvent | Employs an eco-friendly medium and cost-effective, metal-free reagents. rsc.org |

| Sulfonative Rearrangement | Tributylsulfoammonium betaine (B1666868) (TBSAB) | N/A (Thermal control) | Thermal | Rearrangement of an intermediate N-aryl sulfamate (B1201201) to a C-sulfonyl aniline. chemrxiv.org |

This table provides a summary of selected methods for the direct sulfonylation of anilines and related compounds.

The introduction of the N-hydroxy group onto the sulfonamide nitrogen is a critical step for synthesizing the target compound, Ethanesulfonamide (B75362), N-hydroxy-N-phenyl-. Two primary retrosynthetic strategies can be envisioned:

Sulfonylation of a Pre-existing N-Hydroxylamine: The most direct approach involves the reaction of a sulfonylating agent, such as ethanesulfonyl chloride, with a pre-formed N-arylhydroxylamine, in this case, N-phenylhydroxylamine. This reaction proceeds via a standard nucleophilic attack of the hydroxylamine (B1172632) nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Post-Sulfonylation N-Hydroxylation: An alternative, though less common, strategy involves the formation of the N-aryl sulfonamide first (e.g., N-phenylethanesulfonamide), followed by the introduction of the hydroxyl group. This could theoretically be achieved through selective oxidation of the N-H bond. While methods exist for the oxidation of sulfonamides, they often lead to products like N-sulfonylimines. nih.gov Therefore, direct hydroxylation remains a significant synthetic challenge, making the first strategy the more established and reliable route. The use of N-hydroxy sulfonamides as starting materials in some synthetic transformations further indicates that methods for their initial preparation are well-established. rsc.org

A condensation reaction is a process where two molecules combine, often with the elimination of a small molecule such as water. libretexts.org The formation of the ethanesulfonamide framework from ethanesulfonyl chloride and N-phenylhydroxylamine is a classic example of a condensation reaction.

In a broader context, sulfonamides themselves can participate in further condensation reactions. For instance, sulfonamides can condense with aldehydes or glyoxal, typically under acidic conditions, to form N-sulfonyl imines or more complex dimeric structures. researchgate.netnih.gov While these specific reactions modify a pre-existing sulfonamide rather than forming the core N-hydroxy-N-phenyl-ethanesulfonamide structure, they highlight the reactivity of the sulfonamide moiety in condensation chemistry. Solvent-free condensation reactions, often catalyzed by solid acids, represent an environmentally friendly approach to synthesizing derivatives like 1,2,5-thiadiazole (B1195012) 1,1-dioxides from sulfamide (B24259) and 1,2-dicarbonyl compounds. researchgate.net

Stereoselective Synthesis of Chiral N-Hydroxy-N-phenyl-ethanesulfonamide Analogues

The development of stereoselective synthetic methods for chiral N-hydroxy-N-phenyl-ethanesulfonamide analogues is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. While direct methods for the asymmetric synthesis of this specific compound are not extensively detailed in readily available literature, analogous strategies from the synthesis of other chiral sulfur-containing compounds can provide valuable insights.

One relevant area is the asymmetric synthesis of chiral sulfinyl compounds, which also involves creating a stereocenter at the sulfur atom. Methodologies in this field often rely on the use of chiral auxiliaries or chiral catalysts. For instance, the use of optically active sulfonamides derived from natural products like camphor (B46023) has been explored to induce asymmetry in subsequent reactions. An improved synthesis of (1S)-(+)-10-camphorsulfonamide has been developed, affording high yields of this key chiral intermediate without the need for extensive purification. drexel.edu This chiral auxiliary can then be used to direct the stereochemical outcome of reactions at or near the sulfur center.

Another approach involves the acid-catalyzed rearrangement of chiral precursors. For example, the rearrangement of (1S)-(-)-camphorsulfonamide-2-ol can provide (+)-trans-camphenesulfonamide, a novel chiral non-racemic sulfonamide, with high optical purity after recrystallization. drexel.edu Such strategies, which rely on the stereocontrolled transformation of readily available chiral starting materials, could potentially be adapted for the synthesis of chiral N-hydroxy-N-phenyl-ethanesulfonamide analogues.

The development of asymmetric condensation reactions also presents a promising avenue. For example, the use of organocatalysts to achieve the asymmetric condensation of prochiral sulfinates and alcohols has been demonstrated to produce enantioenriched sulfinate esters. nih.gov This principle of using a chiral catalyst to control the stereochemical outcome of a bond-forming reaction could be applied to the synthesis of the target chiral sulfonamides.

Table 2: Strategies for Stereoselective Synthesis of Chiral Sulfur Compounds

| Strategy | Description | Key Features | Potential Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | High diastereoselectivity, auxiliary can often be recovered. | Use of a chiral amine or alcohol to form a diastereomeric intermediate with ethanesulfonyl chloride. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate. | High enantiomeric excess, catalyst is used in sub-stoichiometric amounts. | Asymmetric sulfonylation of N-phenylhydroxylamine using a chiral catalyst. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. | Can provide access to both enantiomers. | Resolution of a racemic mixture of a chiral N-hydroxy-N-phenyl-ethanesulfonamide precursor. |

This interactive table outlines potential strategies for the stereoselective synthesis of chiral N-hydroxy-N-phenyl-ethanesulfonamide analogues, based on established methods for other chiral sulfur compounds.

Purification and Isolation Methodologies in Ethanesulfonamide Synthesis

The purification and isolation of Ethanesulfonamide, N-hydroxy-N-phenyl- and its analogues are critical steps to ensure the final product meets the required standards of purity. The methodologies employed are largely dependent on the physical and chemical properties of the target compound and any impurities present.

Crystallization is a primary technique for the purification of solid sulfonamide derivatives. The choice of solvent is crucial and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For sulfonamides, alcohols such as ethanol (B145695) and isopropanol (B130326), often in aqueous mixtures, are commonly used. google.com The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals. Impurities that are more soluble will remain in the mother liquor, while those that are less soluble can be removed by hot filtration. For instance, a process for the purification of sulfathiazole (B1682510) involves crystallization from aqueous isopropanol to yield a product with desirable physical characteristics. google.com

Table 3: Common Solvents for Sulfonamide Crystallization

| Solvent | Rationale for Use |

| Ethanol | Good solvency for many sulfonamides at elevated temperatures. |

| Isopropanol | Effective, often used with water to fine-tune solubility. google.com |

| Water | Used as an anti-solvent or in combination with organic solvents. |

| Acetone | Can be used for recrystallization, particularly for certain chiral sulfonamides. drexel.edu |

This interactive table lists common solvents used for the crystallization of sulfonamides, a key purification technique.

Chromatography is another powerful tool for the purification of ethanesulfonamide derivatives, especially for removing closely related impurities or for isolating compounds from complex reaction mixtures.

Silica (B1680970) Gel Chromatography: This is a widely used method where the crude product is passed through a column packed with silica gel. A solvent system (eluent) of appropriate polarity is used to separate the components based on their differential adsorption to the silica. Non-polar compounds generally elute faster than polar compounds. This technique can be effective for purifying sulfonamide products.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. This technique uses high pressure to pass the sample through a column with a smaller particle size stationary phase, resulting in a much higher resolution compared to standard column chromatography.

Following purification, the isolation of the final product typically involves filtration to collect the purified crystals, followed by washing with a cold, non-solubilizing solvent to remove any residual mother liquor. The final step is drying , which is usually carried out under vacuum to remove all traces of solvent.

Chemical Reactivity and Transformation Mechanisms of Ethanesulfonamide, N Hydroxy N Phenyl

Reactions Involving the Sulfonamide Functional Group

The sulfonamide group is generally stable but can participate in several important reactions under specific conditions. The presence of the N-hydroxy and N-phenyl groups can modulate the reactivity of the sulfonamide nitrogen and the sulfur center.

Nucleophilic Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in Ethanesulfonamide (B75362), N-hydroxy-N-phenyl- is generally considered to be weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, under certain conditions, it can undergo reactions with strong electrophiles.

Deprotonation of the N-hydroxy group can enhance the nucleophilicity of the nitrogen atom, facilitating reactions such as alkylation or acylation. While direct nucleophilic substitution at the sulfonamide nitrogen is not a common reaction pathway, related arylsulfonamides have been shown to react with highly reactive nucleophiles like phosphide (B1233454) anions, leading to the formation of phosphamides and amines. This suggests that under forcing conditions, the N-S bond could be cleaved by potent nucleophiles.

Electrophilic Transformations at the Sulfur Center

The sulfur atom in the ethanesulfonamide group is in a high oxidation state (+6) and is, therefore, an electrophilic center. It is susceptible to attack by strong nucleophiles, which can lead to the cleavage of the sulfur-nitrogen or sulfur-carbon bond.

In the presence of strong bases, N-hydroxysulfonamides can act as sulfenylating agents. For instance, in the presence of catalytic amounts of iodine and N-hydroxysuccinimide, N-hydroxy sulfonamides can react with electron-rich aromatic compounds like indoles and naphthols to form thioethers. This reaction proceeds through the formation of a more electrophilic sulfur species.

| Reaction | Reagents | Product Type | Reference |

| Sulfenylation | I2, N-hydroxysuccinimide, Aromatic compound | Thioether | General reaction for N-hydroxy sulfonamides |

Deamidation and Hydrolysis Pathways

The hydrolysis of sulfonamides is generally slow, especially when compared to the hydrolysis of amides. The stability of the sulfonamide bond is a key feature of many pharmaceuticals. However, under acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the sulfur-nitrogen bond to yield ethanesulfonic acid and N-phenylhydroxylamine.

The rate of hydrolysis is influenced by the pH of the medium. In acidic conditions, protonation of the nitrogen or an oxygen atom of the sulfonyl group can facilitate nucleophilic attack by water. Under basic conditions, the mechanism may involve the deprotonation of the N-hydroxy group, followed by intramolecular rearrangement or direct attack of a hydroxide (B78521) ion at the sulfur center. The hydrolysis of cyclic sulfonamides, known as β-sultams, has been studied extensively and often proceeds via a stepwise mechanism involving a trigonal bipyramidal intermediate. While Ethanesulfonamide, N-hydroxy-N-phenyl- is an acyclic sulfonamide, similar mechanistic principles can be applied.

| Condition | Products | Plausible Mechanism |

| Acidic Hydrolysis | Ethanesulfonic acid, N-phenylhydroxylamine | Protonation followed by nucleophilic attack of water |

| Basic Hydrolysis | Ethanesulfonate, N-phenylhydroxylamine | Deprotonation followed by nucleophilic attack |

Transformations at the N-Hydroxy Moiety

The N-hydroxy group is a key reactive site in Ethanesulfonamide, N-hydroxy-N-phenyl-, undergoing both oxidation and reduction reactions that lead to significant structural modifications.

Oxidation Reactions of N-Hydroxy Groups

The N-hydroxy group can be oxidized to a nitroso or nitro group. The oxidation of N-phenylhydroxylamine with oxidizing agents like dichromate is known to produce nitrosobenzene. wikipedia.org A similar transformation would be expected for Ethanesulfonamide, N-hydroxy-N-phenyl-. The oxidation of the sulfonamide nitrogen itself can lead to the formation of N-sulfonylimines, although this is more commonly observed with primary or secondary sulfonamides. wikipedia.org For N-hydroxysulfonamides, oxidation can also lead to the formation of nitroxide radicals under certain conditions.

| Oxidizing Agent | Potential Product |

| Potassium dichromate | N-nitroso-N-phenyl-ethanesulfonamide |

| Mild oxidizing agents | N-sulfonylimine derivative (via rearrangement) |

Reduction Pathways Leading to Amines

The N-hydroxy group is readily reduced to an amine. This transformation is a common metabolic pathway for compounds containing the N-hydroxysulfonamide moiety. For instance, the enzymatic reduction of N-hydroxy-sulfonamides to the corresponding sulfonamides has been demonstrated. This reduction can be carried out by molybdenum-containing enzymes in biological systems.

Chemically, this reduction can be achieved using various reducing agents. The catalytic hydrogenation of nitroaromatics is a common method for the synthesis of N-aryl hydroxylamines, and similar conditions can be employed for the reduction of the N-hydroxy group to the corresponding amine. rsc.org

| Reducing Agent/System | Product | Reaction Type |

| Catalytic Hydrogenation (e.g., Pt/C, H2) | N-phenyl-ethanesulfonamide | Chemical Reduction |

| Molybdenum-containing enzymes | N-phenyl-ethanesulfonamide | Bioreduction |

Condensation and Coupling Reactions Involving the N-Hydroxy Functionality

The N-hydroxy group of Ethanesulfonamide, N-hydroxy-N-phenyl- serves as a versatile nucleophile, participating in a variety of condensation and coupling reactions. These transformations are pivotal for the derivatization of the molecule at the oxygen atom of the N-hydroxy moiety.

One of the most prominent coupling reactions for N-hydroxy compounds is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the O-alkylation of the N-hydroxy group with a primary or secondary alcohol under mild conditions, employing a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com For Ethanesulfonamide, N-hydroxy-N-phenyl-, this reaction would proceed via the formation of a key betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. This intermediate then activates the alcohol, facilitating nucleophilic attack by the N-hydroxy-N-phenyl-ethanesulfonamide anion to form an O-alkylated product. A general representation of this transformation is depicted in Scheme 1.

Scheme 1: Proposed Mitsunobu Reaction of Ethanesulfonamide, N-hydroxy-N-phenyl-

R-OH + Ethanesulfonamide, N-hydroxy-N-phenyl- + PPh₃ + DEAD → R-O-N(Ph)SO₂Et + Ph₃PO + EtO₂CNHNHCO₂Et

The successful execution of the Mitsunobu reaction is contingent on the acidity of the N-hydroxy group, which in this case is enhanced by the electron-withdrawing ethanesulfonyl group.

Beyond the Mitsunobu reaction, the N-hydroxy functionality can undergo direct O-acylation and O-alkylation with suitable electrophiles under basic conditions. The choice of base is crucial to deprotonate the N-hydroxy group, forming the corresponding anion which then acts as the nucleophile.

Recent research has also explored novel coupling reactions of N-hydroxysulfonamides. For instance, visible light-induced coupling of N-hydroxysulfonamides has been shown to produce symmetrical thiosulfonates, highlighting the diverse reactivity of the N-hydroxy group under photochemical conditions. beilstein-archives.org

Table 1: Representative Condensation and Coupling Reactions of the N-Hydroxy Functionality

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD, THF, 0 °C to rt | O-Alkyl-N-phenyl-ethanesulfonamide |

| O-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), Base (e.g., pyridine, Et₃N), CH₂Cl₂ | O-Acyl-N-phenyl-ethanesulfonamide |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), DMF/Acetonitrile | O-Alkyl-N-phenyl-ethanesulfonamide |

Reactivity of the Phenyl Ring and its Substituents

The phenyl ring in Ethanesulfonamide, N-hydroxy-N-phenyl- is susceptible to various transformations, including electrophilic aromatic substitution and directed ortho-metallation, allowing for its functionalization.

The N-(ethanesulfonyl)-N-hydroxyamino substituent on the phenyl ring is expected to be a deactivating group for electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the sulfonyl group. This deactivation arises from the inductive effect of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Consequently, the N-(ethanesulfonyl)-N-hydroxyamino group is predicted to be a meta-director for incoming electrophiles. The deactivating nature of the substituent destabilizes the arenium ion intermediates formed during ortho and para attack to a greater extent than the intermediate formed during meta attack. This leads to a higher activation energy for ortho and para substitution, making the meta-substituted product the major isomer.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

The sulfonamide group is a well-established DMG. researchgate.net In the case of Ethanesulfonamide, N-hydroxy-N-phenyl-, the N-(ethanesulfonyl)-N-hydroxyamino group, or a derivative thereof, could potentially act as a DMG. The coordination of the lithium reagent to the oxygen or nitrogen atoms of the substituent would position the base for selective deprotonation of an ortho-proton on the phenyl ring. Subsequent quenching with an electrophile would introduce a substituent at the ortho position.

Scheme 2: General Strategy for Directed Ortho-Metallation of an N-Aryl Sulfonamide Derivative

N-Aryl Sulfonamide + R-Li (e.g., n-BuLi, s-BuLi) in THF, -78 °C

Electrophile (E⁺) → Ortho-functionalized N-Aryl Sulfonamide

The ethane (B1197151) moiety of the ethanesulfonyl group is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it may undergo radical-mediated reactions. For instance, free radical halogenation at the α-carbon (the carbon adjacent to the sulfonyl group) could potentially be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The stability of the resulting α-sulfonyl radical would facilitate this transformation.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of Ethanesulfonamide, N-hydroxy-N-phenyl- is crucial for optimizing reaction conditions and predicting product outcomes.

Detailed mechanistic studies on Ethanesulfonamide, N-hydroxy-N-phenyl- are not extensively reported in the literature. However, insights can be drawn from computational studies on related sulfonamide systems. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways, determining the structures of transition states, and calculating activation energies.

For instance, in the iron-catalyzed formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, a mechanism involving an N-aryl-N-arenesulfonylhydroxylamine intermediate has been proposed. organic-chemistry.orgnih.gov This suggests that N-hydroxy-N-arylsulfonamides can be key intermediates in certain synthetic transformations.

Computational studies on the electrophilic aromatic substitution of arenes with N-fluorobenzenesulfonimide (NFSI) have revealed a three-step mechanism involving substitution, addition, and elimination, which deviates from the classical two-step mechanism. nih.gov Such studies provide a framework for understanding the potential complexities in the reactions of Ethanesulfonamide, N-hydroxy-N-phenyl-.

Future mechanistic investigations on this specific compound could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to provide a comprehensive understanding of its reactivity.

Identification and Characterization of Reactive Intermediates

The study of the chemical reactivity and transformation of Ethanesulfonamide, N-hydroxy-N-phenyl- is crucial for understanding its potential applications and biological interactions. The identification and characterization of transient reactive intermediates are central to elucidating the mechanisms of its chemical transformations. While direct studies on Ethanesulfonamide, N-hydroxy-N-phenyl- are limited, the reactivity of the broader class of N-hydroxy-N-aryl sulfonamides provides significant insights into the likely intermediates formed during its reactions. These transformations often involve the generation of highly reactive species that dictate the final product distribution.

The primary reactive intermediates anticipated from Ethanesulfonamide, N-hydroxy-N-phenyl- include nitroxyl (B88944) (HNO), sulfonyl nitrenes, and various radical species. The formation of these intermediates is highly dependent on the reaction conditions, such as pH, temperature, and the presence of oxidizing or reducing agents.

Upon deprotonation, N-hydroxysulfonamides are known to decompose, yielding nitroxyl (HNO) and a sulfinate anion. acs.orgnih.gov This pathway is of significant interest due to the distinct biological activities of HNO. For Ethanesulfonamide, N-hydroxy-N-phenyl-, this decomposition would lead to the formation of ethanesulfinate (B1267084) and phenyl-substituted nitroxyl, although the latter is highly unstable and would likely undergo further reactions.

Another potential transformation involves the homolytic or heterolytic cleavage of the N-O bond. Homolytic cleavage would generate a sulfonamidyl radical and a hydroxyl radical. In the presence of an oxidizing agent, Ethanesulfonamide, N-hydroxy-N-phenyl- can undergo oxidation to form an N-sulfonylimine, a reaction that proceeds through a nitroxide radical intermediate. nih.gov

Rearrangement reactions are also a possibility for N-hydroxy-N-aryl sulfonamides. Under certain conditions, analogous compounds have been shown to undergo rearrangement to form ortho-sulfonylated anilines. nih.gov This type of transformation suggests the involvement of cationic or radical cationic intermediates.

The characterization of these transient species often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, and trapping experiments with specific reagents that react selectively with the intermediate to form a stable, characterizable product. For instance, the generation of HNO can be confirmed by its reaction with specific traps to form adducts detectable by spectroscopic methods. nih.gov

Below are tables summarizing the potential reactive intermediates and the experimental methods that could be employed for their detection and characterization, based on studies of analogous N-hydroxysulfonamides.

| Intermediate | Proposed Formation Mechanism | Potential Fate |

|---|---|---|

| Nitroxyl (HNO) and Ethanesulfinate (CH₃CH₂SO₂⁻) | Base-induced or photochemical decomposition | Dimerization of HNO to hyponitrous acid (H₂N₂O₂), reaction with biological targets |

| Sulfonamidyl Radical (CH₃CH₂SO₂N•Ph) | Homolytic cleavage of the N-OH bond | Hydrogen abstraction, dimerization, or further oxidation |

| N-ethanesulfonyl-N-phenyl-nitroxide Radical | One-electron oxidation | Further oxidation to N-sulfonylimine or reaction with other radicals |

| Cationic Intermediates | Acid-catalyzed rearrangement | Nucleophilic attack leading to rearranged products (e.g., ortho-sulfonyl anilines) |

| Intermediate | Characterization Technique | Expected Observations |

|---|---|---|

| Nitroxyl (HNO) | Chemical trapping followed by NMR or Mass Spectrometry | Formation of a stable adduct with a known trapping agent |

| Sulfonamidyl and Nitroxide Radicals | Electron Paramagnetic Resonance (EPR) Spectroscopy | Characteristic g-values and hyperfine coupling constants |

| Cationic Intermediates | In-situ NMR spectroscopy at low temperature | Observation of transient species with characteristic chemical shifts |

| Reaction Products | Chromatography (HPLC, GC) and Spectrometry (MS, NMR) | Identification of stable end-products to infer the reaction pathway |

Advanced Spectroscopic and Structural Elucidation of Ethanesulfonamide, N Hydroxy N Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a detailed analysis of the ¹H NMR and ¹³C NMR spectra, specific chemical shifts (δ), coupling constants (J), and signal multiplicities would be required. This data is essential for assigning specific protons and carbons within the molecule, such as the ethyl group's triplet and quartet signals, the aromatic protons of the phenyl ring, and the exchangeable proton of the hydroxyl group. Furthermore, two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity between protons and carbons, which is fundamental to confirming the compound's structural framework. Without access to these spectra, a scientifically accurate analysis is impossible.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

An IR spectrum is necessary to identify the characteristic vibrational frequencies of the functional groups present in Ethanesulfonamide (B75362), N-hydroxy-N-phenyl-. Key absorptions would be expected for the S=O stretches of the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), the O-H stretch of the hydroxyl group (a broad band around 3400-3200 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the phenyl ring. However, without the actual spectrum, a precise discussion of these absorption bands remains speculative.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry data is vital for confirming the molecular weight of the compound and analyzing its fragmentation patterns to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of the ethyl group, SO₂, or cleavage around the N-phenyl bond. Without experimental mass spectra, this analysis cannot be performed.

Searches for the specific CAS Registry Number and any associated experimental spectral data for Ethanesulfonamide, N-hydroxy-N-phenyl-, have not yielded the necessary information to construct the requested detailed scientific article.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify the components of a mixture. For a compound like Ethanesulfonamide, N-hydroxy-N-phenyl-, LC-MS would likely be the more suitable method due to its polarity and thermal stability, although GC-MS could be employed following a derivatization step to increase volatility.

These techniques are crucial for determining the purity of a synthesized sample of Ethanesulfonamide, N-hydroxy-N-phenyl-. By separating the target compound from any starting materials, byproducts, or degradation products, the purity can be accurately assessed. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Table 1: Hypothetical LC-MS Data for Ethanesulfonamide, N-hydroxy-N-phenyl-

| Parameter | Value |

| Retention Time (min) | 5.8 |

| Molecular Ion [M+H]⁺ (m/z) | 202.05 |

| Major Fragment Ions (m/z) | 108.04, 93.03, 77.04 |

| Purity (%) | >98% |

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, which can then be mathematically reconstructed to generate a detailed 3D model of the molecule.

Table 2: Hypothetical X-ray Crystallographic Data for Ethanesulfonamide, N-hydroxy-N-phenyl-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 12.40 |

| β (°) | 105.2 |

| Volume (ų) | 1000.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.335 |

| R-factor (%) | 4.5 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For Ethanesulfonamide, N-hydroxy-N-phenyl-, this analysis would be performed to verify that the experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur match the theoretical values calculated from its empirical formula, C₈H₁₁NO₃S. This validation is a critical step in confirming the identity and purity of a newly synthesized compound.

The analysis is typically carried out using a combustion method, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

Table 3: Hypothetical Elemental Analysis Data for Ethanesulfonamide, N-hydroxy-N-phenyl-

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 47.74 | 47.70 |

| Hydrogen (H) | 5.51 | 5.54 |

| Nitrogen (N) | 6.96 | 6.93 |

| Oxygen (O) | 23.85 | 23.90 |

| Sulfur (S) | 15.93 | 15.88 |

Computational Chemistry and Quantum Chemical Studies on Ethanesulfonamide, N Hydroxy N Phenyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and electronic property analysis.

For molecules structurally similar to Ethanesulfonamide (B75362), N-hydroxy-N-phenyl-, DFT methods, particularly using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (the ground-state geometry). dergipark.org.tr This process involves calculating forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

The following table shows representative geometric parameters for N-phenylpropanamide, a molecule with a similar N-phenyl amide linkage, as calculated using the B3LYP/6-311+G(d,p) level of theory. researchgate.net Such data for Ethanesulfonamide, N-hydroxy-N-phenyl- would provide critical insights into its spatial structure.

Table 1: Calculated Geometric Parameters for a Structurally Related Molecule (N-phenylpropanamide)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.218 Å |

| C-N (amide) | 1.378 Å | |

| N-C (phenyl) | 1.413 Å | |

| N-H | 1.009 Å | |

| Bond Angle | O=C-N | 123.8° |

| C-N-C | 129.5° | |

| H-N-C | 114.0° |

Data derived from computational studies on N-phenylpropanamide. researchgate.net

Electronic structure analysis via DFT also involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely directly on theoretical principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theoretical accuracy compared to DFT for certain properties, particularly those involving electron correlation.

While computationally more intensive, ab initio calculations are valuable for obtaining highly accurate energy differences between conformers and for studying systems where DFT may be less reliable. For instance, in studies of other N-hydroxy compounds, ab initio MP2 methods have been shown to provide excellent agreement with experimental enthalpy differences between conformers, sometimes outperforming DFT predictions. researchgate.net Applying these high-level methods to Ethanesulfonamide, N-hydroxy-N-phenyl- would yield benchmark data on its electronic structure and energetics.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending) and can be compared with experimental IR spectra to assign observed absorption bands. For example, the characteristic stretching frequencies for the sulfonyl (SO2), N-H, and C=O (if present) groups can be accurately predicted. Theoretical calculations on related sulfonamides and N-phenyl amides have shown good agreement between scaled theoretical wavenumbers and experimental data. dergipark.org.trresearchgate.net

Table 2: Example of Predicted vs. Experimental IR Frequencies for N-phenylpropanamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3407 | 3240 |

| C=O Stretch | 1699 | 1665 |

| N-H Bend | 1570 | 1545 |

Data based on B3LYP/6-311+G(d,p) calculations for a related amide. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.trnih.gov These calculations provide theoretical spectra that can be used to assign signals in experimental NMR data and to understand how the electronic environment of each nucleus affects its chemical shift. Calculations are typically performed with the inclusion of a solvent model to better replicate experimental conditions. researchgate.net

Table 3: Illustrative Calculated ¹³C NMR Chemical Shifts

| Atom | Calculated Shift (ppm) |

|---|---|

| Carbonyl C | ~170 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho) | ~120 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~124 |

Illustrative values based on typical ranges for N-phenyl amide structures.

Molecular Modeling and Simulation

While quantum mechanics describes the electronic structure of a molecule, molecular modeling and simulation techniques are used to explore its conformational flexibility and dynamic behavior over time.

Ethanesulfonamide, N-hydroxy-N-phenyl- possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods can systematically rotate key dihedral angles (e.g., around the S-N and N-C bonds) and calculate the corresponding energy to generate a potential energy map. This map reveals the low-energy (stable) and high-energy (transition state) conformations. Studies on similar flexible molecules, including peptoids containing N-hydroxy amides, have successfully used these techniques to understand preferred geometries and the influence of functional groups on the molecular backbone. nih.gov Such analysis for Ethanesulfonamide, N-hydroxy-N-phenyl- would clarify its preferred shape in different environments.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular dynamics, including conformational changes, intermolecular interactions, and the influence of the surrounding environment. mdpi.com

An MD simulation of Ethanesulfonamide, N-hydroxy-N-phenyl- would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds or longer. The resulting trajectory provides information on:

Dynamic Behavior: How the molecule flexes, rotates, and changes its conformation over time.

Solvent Effects: The organization of solvent molecules around the solute and the formation of hydrogen bonds. Studies on the hydration of N-hydroxyurea, for example, have used ab initio MD to explore its interaction with water, revealing how it orders nearby water molecules. mdpi.com

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energies of solvation and binding affinities.

These simulations are crucial for understanding how Ethanesulfonamide, N-hydroxy-N-phenyl- behaves in a realistic biological or chemical environment, bridging the gap between its static structure and its function.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

One of the key reactions of interest for sulfonamides is hydrolysis, which involves the cleavage of the sulfur-nitrogen bond. Computational studies on the hydrolysis of related sulfonamides suggest that the reaction can proceed through different mechanisms depending on the reaction conditions, such as pH. researchgate.net For Ethanesulfonamide, N-hydroxy-N-phenyl-, a likely pathway for hydrolysis would involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the sulfur atom of the sulfonyl group.

Transition state theory is central to understanding the kinetics of chemical reactions. Computational modeling allows for the localization of transition state structures on the potential energy surface. For the hydrolysis of Ethanesulfonamide, N-hydroxy-N-phenyl-, a transition state would likely involve a pentacoordinate sulfur center, representing the energetic barrier that must be overcome for the reaction to proceed. The energy of this transition state, relative to the reactants, determines the activation energy and, consequently, the reaction rate.

Recent computational studies on similar sulfonamide systems have also explored alternative approaches to reactivity prediction that can be faster than traditional transition state calculations. These methods often focus on the stability of reaction intermediates, which can correlate well with reaction rates. nih.gov For reactions involving Ethanesulfonamide, N-hydroxy-N-phenyl-, such as its potential role as an acylating agent, calculating the stability of key intermediates could provide a computationally efficient means of predicting its reactivity. nih.gov

Table 1: Hypothetical Activation Energies for Hydrolysis of Ethanesulfonamide, N-hydroxy-N-phenyl- under Different Conditions (Illustrative Data)

| Reaction Condition | Proposed Mechanism | Computationally Estimated Activation Energy (kcal/mol) |

| Neutral | Water-mediated nucleophilic attack | 25-35 |

| Acidic | Proton-assisted nucleophilic attack | 20-30 |

| Basic | Hydroxide-mediated nucleophilic attack | 15-25 |

Note: The values in this table are illustrative and based on general principles of sulfonamide reactivity. Specific computational studies on Ethanesulfonamide, N-hydroxy-N-phenyl- are required for accurate quantitative predictions.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character. researchgate.net

For Ethanesulfonamide, N-hydroxy-N-phenyl-, the HOMO is expected to be localized primarily on the N-phenyl-N-hydroxy moiety, particularly on the nitrogen and oxygen atoms and the phenyl ring, indicating these are the most probable sites for electrophilic attack. The lone pair electrons on the nitrogen and oxygen atoms contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be centered on the sulfonyl group (-SO2-), specifically on the sulfur atom and the attached oxygen atoms. This suggests that the sulfur atom is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of Ethanesulfonamide, N-hydroxy-N-phenyl- (Illustrative Data)

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -8.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -0.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 to 8.0 | Suggests moderate to high kinetic stability |

Note: These values are estimations based on computational studies of analogous sulfonamide structures. mdpi.comnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.netnih.gov

For Ethanesulfonamide, N-hydroxy-N-phenyl-, the MEP surface is expected to show a significant negative potential (red) around the oxygen atoms of the sulfonyl group and the hydroxyl group, making them likely sites for interactions with electrophiles or hydrogen bond donors. The area around the sulfur atom of the sulfonyl group is predicted to have a strong positive potential (blue), confirming its electrophilic character and susceptibility to nucleophilic attack. The phenyl ring will likely exhibit a mixed potential, with the pi-electron cloud creating a region of negative potential above and below the plane of the ring.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying various aspects of chemical reactivity through a set of descriptors derived from the principles of DFT. nih.gov These descriptors offer a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO. A higher value of chemical hardness indicates greater stability and lower reactivity. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

Table 3: Calculated Conceptual DFT Descriptors for Ethanesulfonamide, N-hydroxy-N-phenyl- (Illustrative Data)

| Descriptor | Formula | Predicted Value Range | Interpretation |

| Chemical Hardness (η) | (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 | 3.0 - 4.0 eV | Indicates good stability |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I + A) / 2 | 1.0 - 2.0 eV | Suggests moderate electrophilic character |

Note: The presented values are theoretical estimates based on the application of conceptual DFT principles to sulfonamide structures. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Design of Ethanesulfonamide, N Hydroxy N Phenyl

Rational Design Principles for Structural Modification of the N-Hydroxy-N-phenyl-ethanesulfonamide Core

The rational design of analogues of Ethanesulfonamide (B75362), N-hydroxy-N-phenyl- is guided by established principles aimed at enhancing potency, selectivity, and drug-like properties. The sulfonyl group (SO2) is a key structural feature, capable of acting as a bioisostere for other functional groups like carbonyls or phosphates and forming crucial hydrogen bond interactions with biological targets. researchgate.netsioc-journal.cnnih.gov Modifications are typically planned to probe interactions within a target's binding site, improve metabolic stability, or alter physicochemical properties such as solubility and lipophilicity. researchgate.netresearchgate.net

Key principles for modifying the core structure include:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired activity or reduce toxicity.

Structure-Based Design: Utilizing computational docking and the crystal structures of target proteins to design modifications that optimize interactions with specific amino acid residues in the binding pocket. researchgate.net

Conformational Constraint: Introducing cyclic structures or bulky groups to lock the molecule into a specific, biologically active conformation, which can increase affinity and selectivity for the target. nih.gov

These principles are applied to the three main components of the molecule: the N-hydroxy-N-phenyl group, the ethane (B1197151) alkyl chain, and the phenyl ring.

Synthesis of N-Alkyl/Aryl and O-Substituted N-Hydroxy Derivatives

The N-hydroxy-N-phenyl-sulfonamide moiety is a prime target for derivatization due to the presence of reactive N-H and O-H protons (in its tautomeric form) or the nucleophilic nitrogen and oxygen atoms.

N-Alkylation/Arylation: Direct alkylation on the nitrogen atom can be challenging but can be achieved under specific conditions. Strategies often involve the use of a strong base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl or aryl halide. Copper-catalyzed C-N bond formation protocols have also been shown to be effective for the N-alkylation of related heterocyclic systems and could be adapted for this purpose.

O-Substitution: The hydroxyl group of the N-hydroxysulfonamide offers a straightforward handle for introducing a wide variety of substituents. O-alkylation can be readily achieved by treating the parent compound with an alkyl halide in the presence of a base. This approach allows for the introduction of diverse functionalities, including small alkyl chains, benzyl (B1604629) groups, or more complex moieties designed to interact with specific regions of a target protein. For instance, synthesis of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been accomplished by treatment with various electrophiles in the presence of sodium hydride. A similar strategy could be applied to Ethanesulfonamide, N-hydroxy-N-phenyl-.

| Derivative Type | General Reaction | Potential Reagents | Notes |

| N-Alkyl | Deprotonation followed by nucleophilic substitution | Alkyl halides (e.g., methyl iodide, benzyl bromide) | Requires careful selection of base to avoid side reactions. |

| O-Alkyl | Deprotonation followed by nucleophilic substitution | Alkyl halides, alkyl sulfonates | Generally more facile than N-alkylation. |

| O-Acyl | Acylation | Acyl chlorides, acid anhydrides | Introduces an ester linkage, which can act as a prodrug moiety. |

Modification of the Ethane Alkyl Chain and its Functionalization

Strategies for modifying the ethane chain include:

Chain Length Variation: Synthesizing analogues with shorter (methyl) or longer (propyl, butyl) alkyl chains to probe the size and nature of the hydrophobic pocket in the target binding site.

Introduction of Unsaturation: Synthesis of vinyl- or ethynylsulfonamide analogues can introduce conformational rigidity and potential for covalent bond formation with the target.

Functionalization: The alkyl chain can be functionalized, for example, by introducing a hydroxyl, amino, or carboxyl group. This is typically achieved through multi-step synthesis, starting from a functionalized ethanesulfonyl chloride. Such modifications can introduce new hydrogen bonding interactions or serve as attachment points for larger substituents.

Cyclization: Incorporating the alkyl chain into a cyclic structure, such as a cyclopropane (B1198618) ring, can restrict the conformation of the molecule, potentially leading to increased selectivity.

| Modification | Example Structure Fragment | Potential Impact |

| Chain Extension | CH3CH2CH2-SO2- | Increased lipophilicity, probing larger hydrophobic pockets. |

| Branching | (CH3)2CH-SO2- | Increased steric bulk, potentially enhancing selectivity. |

| Hydroxylation | HO-CH2CH2-SO2- | Increased polarity, potential for new hydrogen bonds. |

| Fluorination | F-CH2CH2-SO2- | Altered metabolic stability and electronic properties. |

Functionalization and Diversification of the Phenyl Ring Substituents

The phenyl ring is a highly versatile component for introducing a wide array of functional groups to probe interactions with the target protein and modulate the electronic properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho, meta, and para positions.

Common functionalization strategies include:

Halogenation: Introduction of fluorine, chlorine, or bromine can alter lipophilicity and electronic properties, and can serve as a handle for further cross-coupling reactions.

Nitration and Reduction: Nitration followed by reduction provides access to amino-substituted analogues, which can be further derivatized.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can add steric bulk and provide new hydrophobic interactions.

Sulfonylation: Can introduce another sulfonamide group, potentially allowing for interactions with multiple sites on the target.

Cross-Coupling Reactions: For phenyl rings already bearing a halogen, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce a vast diversity of aryl, alkyl, and amino substituents.

The choice of substituent can be guided by the desire to improve properties such as water solubility (e.g., by adding polar groups) or to target specific sub-pockets within the active site of an enzyme. nih.gov

| Position | Substituent | Synthetic Method | Potential Effect |

| para | -Cl | Electrophilic Halogenation | Increased lipophilicity, altered electronics. |

| meta | -NO2 | Nitration | Strong electron-withdrawing group, precursor to -NH2. |

| para | -OCH3 | Williamson Ether Synthesis | Electron-donating group, increased polarity. |

| para | -C(O)CH3 | Friedel-Crafts Acylation | Steric bulk, hydrogen bond acceptor. |

Chemical Strategies for Enhancing Selectivity and Reactivity of N-Hydroxy-N-phenyl-ethanesulfonamide Systems

Enhancing the selectivity of a drug candidate is crucial to minimize off-target effects. For sulfonamide-based compounds, selectivity can often be achieved by exploiting subtle differences in the active sites of related target proteins. nih.govchemrxiv.org

Strategies to enhance selectivity and reactivity include:

Exploiting Unique Structural Features of the Target: Designing substituents on the phenyl ring or the ethane chain that can form specific interactions (e.g., hydrogen bonds, salt bridges) with residues that are unique to the intended target. The "tail approach" in sulfonamide inhibitor design often involves adding moieties that extend into regions outside the primary binding site, which can differ significantly between isoforms. nih.govacs.org

Introduction of Steric Bulk: Adding bulky groups to the phenyl ring or the alkyl chain can prevent the molecule from binding to the more constricted active sites of off-target proteins. For example, the use of three-dimensional pharmacophores like dicarborane clusters has been shown to improve selectivity for some carbonic anhydrase inhibitors. nih.gov

Modulating Electronic Properties: The electronic nature of the sulfonamide can be tuned by adding electron-withdrawing or electron-donating groups to the phenyl ring. This can affect the pKa of the N-H proton and the strength of the coordination to metal ions in metalloenzymes, thereby influencing both reactivity and selectivity.

Prodrug Strategies: The N-hydroxy group can be masked with a photolabile or enzymatically cleavable protecting group. mdpi.com This can improve stability and bioavailability, with the active compound being released only at the target site. For instance, N-hydroxysulfonamides have been "caged" with photolabile groups like o-nitrobenzyl, allowing for controlled release of the active molecule upon irradiation. researchgate.net

By systematically applying these derivatization strategies, the therapeutic potential of the Ethanesulfonamide, N-hydroxy-N-phenyl- scaffold can be thoroughly investigated and optimized.

Future Directions in N Hydroxy N Phenyl Ethanesulfonamide Research

Advancements in Asymmetric and Enantioselective Synthesis

The development of chiral N-hydroxy-N-phenyl-ethanesulfonamide derivatives is a critical area of future research, given the often stereospecific nature of biological activity. Future efforts will likely focus on the refinement and application of modern asymmetric synthesis techniques to control the stereochemistry of these molecules. A significant area of advancement is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, a field that has seen considerable growth. nih.gov The principles from these studies can be adapted for N-hydroxy-N-phenyl-ethanesulfonamide.

Palladium-catalyzed enantioselective reactions, such as the Tsuji-Trost N-allylation, have proven effective in creating N-C axially chiral sulfonamides and could be explored for introducing chirality into N-hydroxy-N-phenyl-ethanesulfonamide systems. nih.govnih.gov Another promising avenue is the use of atroposelective hydroamination of allenes, which has been successfully employed for the efficient construction of a variety of axially chiral sulfonamides. acs.orgacs.org The development of novel chiral ligands, such as chiral N,N′-dioxide ligands, will also be instrumental in achieving high enantioselectivity. rsc.org

Future research will likely focus on expanding the substrate scope of these reactions to include N-hydroxy-N-phenyl-ethanesulfonamide and its precursors. Furthermore, the development of new chiral catalysts and reagents will be crucial for achieving high yields and enantioselectivities under mild reaction conditions.

Table 1: Promising Asymmetric Synthesis Methodologies for N-Hydroxy-N-phenyl-ethanesulfonamide

| Methodology | Catalyst/Reagent | Key Features | Potential Application to N-Hydroxy-N-phenyl-ethanesulfonamide |

| Palladium-Catalyzed N-Allylation | Chiral Pd-catalyst (e.g., (S,S)-Trost ligand-(allyl-PdCl)₂) | Good enantioselectivity for N-C axially chiral sulfonamides. nih.gov | Introduction of a chiral allyl group on the nitrogen atom. |

| Atroposelective Hydroamination of Allenes | Pd-catalyst | Efficient construction of axially chiral sulfonamides with wide functional group tolerance. acs.orgacs.org | Creation of atropisomeric N-hydroxy-N-phenyl-ethanesulfonamide derivatives. |

| Chiral Bifunctional Selenide Catalysis | Chiral bifunctional selenide | Enantioselective electrophilic azido- and oxythiolation of N-allyl sulfonamides. researchgate.net | Introduction of chiral sulfide (B99878) moieties. |

| Enantiopure Bifunctional S(VI) Reagent | t-BuSF | Rapid asymmetric synthesis of sulfoximines and sulfonimidamides. chemrxiv.orgresearchgate.net | Access to chiral sulfur-containing derivatives. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of more efficient and sustainable synthetic routes to N-hydroxy-N-phenyl-ethanesulfonamide and its analogs is a key area for future research. This will involve the exploration of novel catalytic systems that offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Photocatalysis represents a particularly promising frontier. The use of visible light to induce transformations of N-hydroxysulfonamides offers a green and efficient approach. beilstein-archives.org For instance, a novel photocatalytic system utilizing NaI has been developed for the synthesis of aryl sulfonamides from aryl triflates, demonstrating a transition-metal-free and photosensitizer-free approach. rsc.orgrsc.org Such methodologies could be adapted for the synthesis of N-hydroxy-N-phenyl-ethanesulfonamide.

In addition to photocatalysis, the development of novel transition-metal catalytic systems continues to be a major focus. While palladium catalysis is well-established for sulfonamide synthesis, nih.gov there is growing interest in the use of more earth-abundant and cost-effective metals like copper and nickel. tandfonline.comnih.gov For example, a one-pot synthesis of diaryl sulfonamides using a Fe- and Cu-catalyzed aryl C–H amidation has been reported. thieme.de The exploration of such novel catalytic systems will be crucial for the development of practical and scalable syntheses of N-hydroxy-N-phenyl-ethanesulfonamide derivatives.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel N-hydroxy-N-phenyl-ethanesulfonamide derivatives with tailored properties. These computational tools can analyze vast datasets to identify structure-activity relationships and predict the biological activity and physicochemical properties of new compounds, thereby accelerating the drug discovery process. medwinpublishers.comnih.gov

ML algorithms, such as neural networks and decision trees, can be trained on existing data for sulfonamides to predict the antibacterial activity of novel N-hydroxy-N-phenyl-ethanesulfonamide analogs. nih.gov Furthermore, generative AI models can be employed for the de novo design of entirely new molecules with desired biological activities. nih.govresearchgate.net These models can learn the underlying chemical patterns of known bioactive compounds and generate novel structures that are likely to be active and synthesizable. nih.gov

The application of AI in peptide design, where large language models (LLMs) are used to identify patterns and design new molecules, offers a glimpse into the future of small molecule design. azorobotics.com Similar approaches could be applied to N-hydroxy-N-phenyl-ethanesulfonamide to explore a vast chemical space and identify promising candidates for synthesis and testing. The use of ML can also aid in optimizing lead compounds by predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. youtube.com

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around N-hydroxy-N-phenyl-ethanesulfonamide, the development of high-throughput synthesis and screening methodologies is essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the discovery of new derivatives with desirable properties.

A "libraries from libraries" approach, where existing compound libraries are modified to create diverse new collections, is a powerful strategy for generating structural diversity. nih.gov This method could be applied to a core N-hydroxy-N-phenyl-ethanesulfonamide scaffold to quickly generate a wide range of analogs. Flow synthesis is another key technology for the rapid and efficient production of compound libraries. acs.orgacs.org This automated approach allows for precise control over reaction parameters and can be easily scaled up.

In conjunction with high-throughput synthesis, high-throughput screening (HTS) is crucial for rapidly assessing the biological activity of the synthesized compounds. Phenotypic screening, coupled with machine learning, has been successfully used to identify broad-spectrum antitrypanosomal agents from a large compound library. unimore.it This integrated approach of high-throughput synthesis and screening, guided by computational models, will be a powerful engine for the discovery of novel N-hydroxy-N-phenyl-ethanesulfonamide-based therapeutic agents.

In-depth Mechanistic Studies of Unexplored Reaction Pathways

A fundamental understanding of the reaction mechanisms involving N-hydroxy-N-phenyl-ethanesulfonamide is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical transformations. Future research should focus on in-depth mechanistic studies of both established and unexplored reaction pathways.

The photochemical reactivity of N-hydroxysulfonamides is an area ripe for investigation. Studies on photocaged N-hydroxysulfonamides have revealed competing reaction pathways, including the desired N-O bond cleavage and other rearrangements. researchgate.netnih.govnih.gov A detailed understanding of the factors that govern these pathways will enable the design of more efficient and selective photochemical reactions.

The mechanisms of catalytic reactions for sulfonamide synthesis also warrant further investigation. For example, understanding the role of bromide as a catalyst in the ozonation of N,N-dimethylsulfamide to form N-nitrosodimethylamine has been crucial for predicting and controlling this transformation. nih.gov Similarly, elucidating the mechanisms of novel catalytic systems, such as the photocatalytic synthesis of aryl sulfonamides, rsc.org will be key to their optimization and broader application. Mechanistic studies on the hydrolysis of related compounds like β-sultams can also provide valuable insights into the stability and reactivity of the sulfonamide functional group. researchgate.net

By combining experimental techniques with computational modeling, researchers can gain a detailed picture of the transition states and intermediates involved in these reactions, paving the way for the development of more efficient and selective synthetic methods for N-hydroxy-N-phenyl-ethanesulfonamide and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing N-hydroxy-N-phenyl-ethanesulfonamide derivatives?

The synthesis of ethanesulfonamide derivatives typically involves multi-step reactions. For example:

- Friedel-Crafts alkylation can introduce aryl groups to the sulfonamide backbone .

- Reduction of ketosulfonamides using NaBH₄ in tetrahydrofuran yields hydroxy-substituted derivatives .

- Dehydration reactions (e.g., acid catalysis) convert hydroxy intermediates to alkenesulfonamides .

Example protocol:

React 2-(N-aryl-sulfamoyl)acetyl chloride with trimethoxybenzene.

Reduce the ketone intermediate with NaBH₄.

Dehydrate the product using PSHTIB (polymer-supported hypervalent iodine) to form the final compound .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized for characterizing N-hydroxy-N-phenyl-ethanesulfonamide derivatives?

Key spectral markers include:

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| ¹H NMR | - δ 3.7–3.9 ppm (OCH₃) - δ 6.1–7.8 ppm (Ar-H) - δ 4.6–5.3 ppm (CH-OH) | Observed in N-(4-methoxyphenyl) derivatives . |

| HRMS | Exact mass matching calculated [M+H]⁺ (e.g., m/z 398.1219 for C₁₈H₂₃NO₇S) . | Confirms molecular formula and purity. |

Q. What initial biological screening assays are suitable for evaluating N-hydroxy-N-phenyl-ethanesulfonamide derivatives?

- Cytotoxicity : Intraperitoneal (IP) administration in murine models (LD₁₀ ~330 mg/kg) .

- Anticancer activity : Screen against cancer cell lines (e.g., mutation assays at 24–93,200 nmol/L) .

- Antimicrobial testing : Disc diffusion assays for zone-of-inhibition analysis (methodology inferred from sulfonamide studies) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of N-hydroxy-N-phenyl-ethanesulfonamide derivatives?

Q. What mechanisms underlie the contradictory cytotoxicity data observed for ethanesulfonamide derivatives across cell lines?

Contradictions may arise from:

- Cell line-specific metabolic pathways (e.g., cytochrome P450 activity).

- Assay conditions (e.g., serum concentration affecting compound stability) .

Resolution strategy:

Standardize assay protocols (e.g., fixed serum concentration).

Q. How can computational modeling predict the pharmacokinetic behavior of N-hydroxy-N-phenyl-ethanesulfonamide derivatives?

Q. What strategies mitigate toxicity risks in preclinical studies of ethanesulfonamide derivatives?

Q. How can crystallography resolve polymorphism issues in ethanesulfonamide drug candidates?

- X-ray diffraction : Determines stable crystalline forms (e.g., polymorph I vs. II) .

- Thermal analysis (DSC) : Identifies melting points and phase transitions (e.g., mp 172–174°C for (E)-alkene derivatives) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.